Evidentiary Gap Advisory: No Published Quantitative Head-to-Head Data Available for Selection Differentiation
A comprehensive search of PubMed, Google Patents, PubChem BioAssay, BindingDB, and ChEMBL returned zero peer-reviewed studies, patents, or public biological assay records in which the compound N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide (CAS 1105246-87-4) was tested alongside any identifiable comparator compound under quantifiable conditions. Adjacent analogs—including the para-substituted isomer (CAS 1105245-78-0), the 4-chloro-3-substituted variant, and the 2-methyl-5-substituted/hydroxyethyl variant—are likewise absent from the published SAR literature. Consequently, no IC₅₀, Kᵢ, LogP, solubility, metabolic stability, or selectivity ratio data can be attributed to this compound, and no quantitative differentiation claim against any named comparator can be substantiated [1].
| Evidence Dimension | All quantitative biological/pharmacological parameters |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | para-isomer (CAS 1105245-78-0), 4-chloro-3-isomer, 2-methyl-5-hydroxyethyl analog: No public data available for any compound |
| Quantified Difference | Not calculable |
| Conditions | N/A – No qualifying assay record found |
Why This Matters
Procurement decisions for this compound currently cannot be guided by comparative performance evidence; selection must rely solely on structural identity verification (NMR, LCMS) and vendor-reported purity.
- [1] Comprehensive search of PubMed (pubmed.ncbi.nlm.nih.gov), PubChem (pubchem.ncbi.nlm.nih.gov), Google Patents (patents.google.com), BindingDB (bindingdb.org), and ChEMBL (ebi.ac.uk/chembl) performed on 2026-05-06 using CAS number, InChI key, and IUPAC name fragments. No direct hits for quantitative biological data on target compound or named comparators were found. View Source
